2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane
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Overview
Description
2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[34]octane is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane include other spirocyclic compounds and derivatives of pyridine and phenylmethoxy groups. Examples include:
- Spiro[3.4]octane derivatives
- Pyridine-based compounds
- Phenylmethoxy-substituted molecules
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-25-20-12-22(13-20)9-11-24(17-22)15-19-7-3-4-8-21(19)26-16-18-6-5-10-23-14-18/h3-8,10,14,20H,2,9,11-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGZDZJJOXSTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CCN(C2)CC3=CC=CC=C3OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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